Cas no 881027-15-2 (6-fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole)
![6-fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole structure](https://ja.kuujia.com/scimg/cas/881027-15-2x500.png)
6-fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole 化学的及び物理的性質
名前と識別子
-
- 6-fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole
- XEPZLGQZGCBSRE-UHFFFAOYSA-N
- 881027-15-2
- SCHEMBL13070033
- DB-333529
- 6-fluoro-3-(4-(trifluoromethyl)phenyl)benzo[d]isoxazole
- AKOS015969615
-
- MDL: MFCD18452055
- インチ: InChI=1S/C14H7F4NO/c15-10-5-6-11-12(7-10)20-19-13(11)8-1-3-9(4-2-8)14(16,17)18/h1-7H
- InChIKey: XEPZLGQZGCBSRE-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)F)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 281.046
- どういたいしつりょう: 281.046
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 26A^2
6-fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K05113-1g |
6-fluoro-3-(4-(trifluoromethyl)phenyl)benzo[d]isoxazole |
881027-15-2 | >95% | 1g |
$305 | 2025-02-21 | |
eNovation Chemicals LLC | K05113-1g |
6-fluoro-3-(4-(trifluoromethyl)phenyl)benzo[d]isoxazole |
881027-15-2 | >95% | 1g |
$305 | 2025-03-03 | |
eNovation Chemicals LLC | K05113-1g |
6-fluoro-3-(4-(trifluoromethyl)phenyl)benzo[d]isoxazole |
881027-15-2 | >95% | 1g |
$305 | 2024-06-05 | |
eNovation Chemicals LLC | K05113-5g |
6-fluoro-3-(4-(trifluoromethyl)phenyl)benzo[d]isoxazole |
881027-15-2 | >95% | 5g |
$950 | 2025-03-03 | |
eNovation Chemicals LLC | K05113-5g |
6-fluoro-3-(4-(trifluoromethyl)phenyl)benzo[d]isoxazole |
881027-15-2 | >95% | 5g |
$950 | 2024-06-05 | |
eNovation Chemicals LLC | K05113-5g |
6-fluoro-3-(4-(trifluoromethyl)phenyl)benzo[d]isoxazole |
881027-15-2 | >95% | 5g |
$950 | 2025-02-21 |
6-fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole 関連文献
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
6-fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazoleに関する追加情報
6-Fluoro-3-[4-(Trifluoromethyl)Phenyl]-1,2-Benzoxazole: A Comprehensive Overview
The compound CAS No. 881027-15-2, also known as 6-fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzoxazoles, which are heterocyclic aromatic compounds characterized by a benzene ring fused to an oxazole ring. The presence of fluorine and trifluoromethyl groups in its structure confers unique electronic and physical properties, making it a subject of interest in both academic research and industrial development.
Recent studies have highlighted the importance of benzoxazole derivatives in drug discovery, particularly in the development of anticancer agents and antimicrobial compounds. The fluorine atom at the 6-position of the benzene ring enhances the molecule's lipophilicity, which is a critical factor for drug bioavailability. Additionally, the trifluoromethyl group at the 4-position of the phenyl ring contributes to increased stability and selectivity in biological systems.
The synthesis of 6-fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole typically involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. Researchers have explored various synthetic pathways to optimize yield and purity, with some methods incorporating microwave-assisted synthesis to accelerate reaction times while maintaining high efficiency.
In terms of applications, this compound has shown promise in fluorescence sensing due to its ability to emit light under specific conditions. Its photophysical properties make it a candidate for use in sensors detecting heavy metal ions or other analytes in environmental monitoring systems.
Furthermore, computational studies using density functional theory (DFT) have provided insights into the electronic structure and reactivity of this compound. These studies reveal that the fluorine and trifluoromethyl groups significantly influence the molecule's frontier molecular orbitals, which are crucial for its reactivity in chemical transformations.
The integration of experimental and computational approaches has been instrumental in understanding the behavior of CAS No. 881027-15-2. Such interdisciplinary research not only advances our knowledge of benzoxazole derivatives but also paves the way for their application in emerging technologies such as optoelectronics and biotechnology.
In conclusion, 6-fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole stands out as a versatile compound with diverse potential applications across multiple disciplines. Ongoing research continues to uncover new insights into its properties and functionalities, underscoring its importance in contemporary chemical science.
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